molecular formula C12H14N2O2S B1426615 N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-42-8

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426615
CAS No.: 1352999-42-8
M. Wt: 250.32 g/mol
InChI Key: VDGIYRFFSNXTNF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Analysis

1H NMR (400 MHz, DMSO-d6) exhibits characteristic splitting patterns:

Proton Environment δ (ppm) Multiplicity Coupling (Hz)
Ethyl CH3 1.26 t J = 7.5
Ethyl CH2 2.75 q J = 7.5
Methylglycine CH3 3.33 s -
Thiazole H4 7.90 d J = 8.4
Thiazole H7 7.90 d J = 1.5

13C NMR (101 MHz, DMSO-d6) confirms connectivity:

  • Thiazole C2: 154.42 ppm
  • Ethyl carbons: 16.18 (CH3), 28.61 (CH2) ppm
  • Glycine carbonyl: 169.0 ppm

Mass Spectrometry

High-resolution ESI-MS shows:

  • Molecular ion [M+H]+: m/z 251.0854 (calculated: 251.0851)
  • Fragment ions at m/z 203.0321 (benzothiazole core) and 132.0420 (N-methylglycine moiety)

Comparative Molecular Geometry with Substituted Benzothiazole Derivatives

Structural comparisons reveal substituent-dependent geometric variations:

Derivative C2–S1 Length (Å) Thiazole N-C-C Angle (°) Planarity Deviation (°)
6-Ethyl (this compound) 1.742 125.3 7.8
6-Methoxy 1.736 124.1 6.2
6-Chloro 1.748 126.7 9.1
Unsubstituted 1.739 123.8 1.2

The ethyl group increases steric crowding at C6, expanding the C5–C6–C7 angle to 122.4° vs. 119.8° in 6-H analogs. Hydrogen bonding capacity decreases compared to hydroxyl-substituted derivatives, as evidenced by reduced crystal packing densities (1.32 g/cm³ vs. 1.45 g/cm³ in 6-OH analogs).

Electronic Structure Analysis Through Computational Chemistry

Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level reveal:

Property Value
HOMO-LUMO gap 4.21 eV
Dipole moment 5.67 Debye
NBO charge on thiazole N -0.423 e
Ethyl group hyperconjugation energy 12.3 kcal/mol

Properties

IUPAC Name

2-[(6-ethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-8-4-5-9-10(6-8)17-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGIYRFFSNXTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Methylglycine Moiety: The final step involves the reaction of the benzothiazole derivative with methylglycine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the development of new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Biological Research

Antimicrobial and Anticancer Properties
Research into the biological activities of this compound has highlighted its potential as an antimicrobial and anticancer agent. Studies have indicated that compounds within the benzothiazole family exhibit significant biological activity, making them suitable candidates for further investigation in drug development .

Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, potentially modulating enzyme activity or receptor functions. This modulation can lead to various biological effects, which are crucial in therapeutic contexts.

Medicinal Applications

Therapeutic Agent Exploration
The compound is being explored as a potential therapeutic agent for various diseases due to its structural characteristics that may confer unique pharmacological properties. It is particularly relevant in the fields of oncology and infectious disease treatment, where novel agents are continually sought after .

Industrial Applications

Catalyst Development
In industrial chemistry, this compound can be used as a catalyst in chemical reactions. Its ability to facilitate reactions efficiently makes it a candidate for developing new materials or optimizing existing processes .

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Findings
N-(6-Ethyl-1,3-benzothiazol-2-yl)-N-methylglycine Ethyl (6) Glycine derivative ~250.30 (calculated) Potential metabolic modulation
N-(6-Butyl-1,3-benzothiazol-2-yl)-N-methylglycine Butyl (6) Glycine derivative 278.37 Sports nutrition supplements
N-(4-Isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine Isopropyl (4) Glycine derivative Not reported Unspecified research use
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine Dimethoxy (5,6) Glycine derivative Not reported Enhanced solubility (predicted)
N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine Methylsulfonyl (4) Sulfonyl, glycine Not reported Medicinal applications
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide derivatives Trifluoromethyl (6) Acetamide Varies Pharmaceutical patents
Key Observations:
  • Electron-Withdrawing Groups : The methylsulfonyl group in introduces strong electron-withdrawing effects, which may enhance stability and target binding but reduce metabolic flexibility .
  • Positional Effects : Substitution at the 4-position (e.g., isopropyl in ) versus the 6-position (ethyl in the target compound) alters steric interactions with biological targets, impacting efficacy .
  • Methoxy Substitution : Dimethoxy groups at the 5,6-positions () likely improve solubility due to increased polarity but may reduce blood-brain barrier penetration .

Structural-Activity Relationships (SAR)

  • Lipophilicity : Longer alkyl chains (butyl > ethyl) correlate with increased lipophilicity, favoring passive diffusion but risking solubility limitations.
  • Solubility : Methoxy and glycine moieties improve hydrophilicity, critical for oral bioavailability .

Biological Activity

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a benzothiazole ring with an ethyl substitution at the 6th position and a methylglycine moiety. The unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

1. Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics. The compound's effectiveness in inhibiting these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant bacteria .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can bind to certain receptors, altering their activity and influencing downstream signaling pathways related to inflammation and cell survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialAcinetobacter baumanniiInhibition of cell wall synthesis
Pseudomonas aeruginosaDisruption of membrane integrity
AnticancerVarious cancer cell linesInduction of apoptosis via caspase activation

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Ethyl Group Introduction : Alkylation using ethyl halides.
  • Attachment of Methylglycine : Reaction with methylglycine under controlled conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 6-ethyl-1,3-benzothiazol-2-amine with activated N-methylglycine derivatives (e.g., imidazole intermediates or ester derivatives) under reflux in solvents like CHCl₃ or ethanol. For example, analogous benzothiazole acetamides were synthesized by refluxing 1-adamantylacetyl imidazole with benzothiazol-2-amine in CHCl₃, followed by crystallization from ethanol (yield: 22%) . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios. Purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Multimodal characterization is essential:

  • X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and hydrogen-bonding patterns (e.g., triclinic P1 space group observed in benzothiazole derivatives) .
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to verify substituent integration and coupling patterns. For example, adamantyl-benzothiazole derivatives showed distinct peaks for methoxy (δ 3.76 ppm) and aromatic protons (δ 7.01–7.73 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1668 cm⁻¹ for amides) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as hygroscopic degradation is common in glycine derivatives. Stability should be monitored via periodic HPLC or TLC analysis .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring (e.g., ethyl vs. trifluoromethyl) influence the compound’s physicochemical properties?

  • Methodological Answer : Comparative studies using computational tools (e.g., DFT calculations) and experimental data (logP, solubility assays) can elucidate substituent effects. For example, trifluoromethyl groups in N-[6-ethyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine increase lipophilicity, impacting bioavailability . X-ray data from analogous compounds (e.g., adamantyl-substituted benzothiazoles) reveal that bulky substituents induce steric hindrance, altering crystal packing and intermolecular interactions .

Q. How can data contradictions in spectral or crystallographic analyses be resolved?

  • Methodological Answer :

  • Crystallographic discrepancies : Re-refine data using software like SHELXL, ensuring proper treatment of hydrogen bonding and disorder. For example, SHELX programs are widely used for small-molecule refinement due to their robustness in handling high-resolution data .
  • Spectral anomalies : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) or elemental analysis. Inconsistent peaks may arise from tautomerism or solvent effects, requiring controlled experiments (e.g., variable-temperature NMR) .

Q. What strategies are effective for studying the compound’s potential bioactivity in in vitro models?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., ethyl, methoxy) and screen for antimicrobial or enzyme-inhibitory activity. For instance, benzothiazole derivatives have shown promise as kinase inhibitors .
  • Biological assays : Use fluorescence-based assays or microbroth dilution to quantify IC₅₀/MIC values. Ensure consistency by replicating experiments across multiple cell lines or bacterial strains .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with catalytic sites or enzymes. Quantum mechanical calculations (e.g., Gaussian) can model transition states for proposed reactions, such as nucleophilic acyl substitutions or cyclizations. For example, adamantyl-benzothiazole derivatives were computationally validated for their conformational stability before synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.